molecular formula C9H16N2O3S B1346162 Ethylenediamine p-toluenesulphonate CAS No. 7294-10-2

Ethylenediamine p-toluenesulphonate

Cat. No.: B1346162
CAS No.: 7294-10-2
M. Wt: 232.3 g/mol
InChI Key: HVCCFMAPGCBCHZ-UHFFFAOYSA-N
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Description

Ethylenediamine p-toluenesulphonate is a useful research compound. Its molecular formula is C9H16N2O3S and its molecular weight is 232.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14086. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethylenediamine p-toluenesulfonate has various applications, mainly in chemical synthesis and as an impurity in pharmaceutical products .

Scientific Research Applications

  • Synthesis of anti-tumor agents Ethylenediamine p-toluenesulfonate is used as a reactant in the synthesis of anti-tumor agents .
  • Synthesis of 2-imidazolines It is used in the synthesis of 2-imidazolines from the reaction of nitriles with ethylenediamine or 1,2-propanediamine using p-toluenesulfonic acid or pyridinium p-toluenesulfonate under reflux conditions . It can also be applied for the chemoselective conversion of dicyanobenzenes to corresponding mono- and bis-imidazolines .
  • Inhibitor of kinases Ethylenediamine p-toluenesulfonate is an inhibitor of various kinases that have been implicated in cancer cell replication and tumor growth .
  • Pharmaceutical analysis Ethyl p-toluenesulfonate is used to develop an extraction method for methyl and ethyl esters of various sulfonic acids in active pharmaceutical ingredients . It is also used in a generic approach for the determination of residues of alkylating agents in active pharmaceutical ingredients by in situ derivatization-headspace-gas chromatography-mass spectrometry .
  • Other applications Ethylenediamine p-toluenesulfonate may be used in treatments involving ischemic injury due to its ability to shift energy metabolism from mitochondrial to glycolysis .

** pharmaceutical Impurity**

  • Xylometazoline impurity Ethylenediamine p-toluenesulfonate is an impurity of Xylometazoline, a vasoconstrictor involved in signal transduction and used as a nasal decongestant .

Safety Information

  • Ethyl p-toluenesulfonate is classified as a hazardous substance with hazard classifications including Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin and eye irritation, as well as respiratory system irritation . Appropriate personal protective equipment, such as dust mask, eyeshields, and gloves, should be used when handling it .

Q & A

Basic Research Questions

Q. How can researchers verify the purity of Ethylenediamine p-toluenesulphonate in synthetic chemistry applications?

To assess purity, high-performance liquid chromatography (HPLC) is recommended. For example, a mobile phase comprising water and acetonitrile (adjusted for polarity) can resolve impurities, with detection at 254 nm. Standard solutions of p-toluenesulfonic acid monohydrate (0.5 mg/mL) are used for calibration . Additionally, column partition chromatography with sodium carbonate solutions (1:20) can isolate contaminants like toluenesulfonamides, ensuring compliance with pharmacopeial standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact (Skin Corr. 1B classification for related compounds) .
  • Ventilation: Use fume hoods to prevent inhalation (Resp. Sens. 1 hazard for ethylenediamine derivatives) .
  • First aid: Immediate washing with copious water for skin exposure (>15 minutes) and medical consultation for persistent irritation .

Q. What synthetic routes are commonly employed to produce this compound?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ethylenediamine reacts with p-toluenesulfonyl chloride under controlled pH (e.g., sodium bicarbonate buffer) to form the sulfonate derivative. Catalytic systems like tetramethyl ethylenediamine (TMEDA) may enhance reaction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in neurotoxicity data for this compound when direct studies are limited?

When primary toxicity data are scarce, surrogate-based approaches are validated. For instance, ethylenediamine (CAS 107-15-3) is used as a surrogate due to its harmonized classification (Acute Tox. 4, H302/H312) and shared structural motifs. Cross-referencing with phosphoric acid derivatives (Skin Corr. 1B, H314) provides additional hazard context . Methodological triangulation, including in vitro neurotoxicity assays (e.g., SH-SY5Y cell viability tests), can further clarify risks.

Q. What experimental strategies optimize the stability of this compound under varying pH and temperature conditions?

Systematic stability testing should include:

  • pH extremes: Evaluate degradation at pH <1 (100°C) and pH >12 (100°C) using HPLC to track decomposition products .

  • Thermal analysis: Differential scanning calorimetry (DSC) to identify melting points and exothermic decomposition events.

  • Table: Stability Under Selected Conditions

    ConditionStability OutcomeAnalytical Method
    pH 4, RTStable (>95% recovery)HPLC
    pH 9, RTPartial hydrolysis (monitor via NMR)¹H NMR
    60°C, dry N₂No significant degradationTGA/DSC

Q. How can catalytic systems enhance the efficiency of this compound in asymmetric synthesis?

Palladium-based catalysts (e.g., Pd(PPh₃)₄) with chiral ligands (e.g., (1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenyl-1,2-ethanediamine) improve enantioselectivity. For example, in cross-coupling reactions, optimizing ligand-to-metal ratios (1:1 to 2:1) and solvent polarity (tetrahydrofuran vs. dichloromethane) can yield >99% ee . Kinetic studies under inert atmospheres (argon) minimize side reactions .

Q. What methodologies address discrepancies in environmental persistence data for this compound?

Employ lifecycle analysis (LCA) frameworks:

  • Hydrolysis studies: Monitor half-life in aqueous buffers (pH 2–12) at 25°C and 50°C .
  • Photodegradation: UV-Vis spectroscopy to assess breakdown under simulated sunlight (λ = 290–400 nm) .
  • Microbial degradation: Use OECD 301B tests with activated sludge to quantify biodegradability .

Q. Methodological Notes

  • Data Validation: Cross-reference surrogate data (e.g., ethylenediamine toxicity) with in silico models (QSAR) to predict endpoints .
  • Contradiction Resolution: Prioritize peer-reviewed studies over proprietary reports (e.g., exclude commercial databases like ) .
  • Advanced Instrumentation: Use tandem mass spectrometry (LC-MS/MS) for trace impurity profiling .

Properties

IUPAC Name

ethane-1,2-diamine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C2H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4/h2-5H,1H3,(H,8,9,10);1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCCFMAPGCBCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14034-59-4
Record name 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14034-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50930767
Record name 4-Methylbenzene-1-sulfonic acid--ethane-1,2-diamine (1/1)
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Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7294-10-2, 14034-59-4
Record name 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylenediamine p-toluenesulphonate
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Record name 1,2-Ethanediamine 4-methylbenzenesulfonate (1:1)
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Record name NSC14086
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Record name 4-Methylbenzene-1-sulfonic acid--ethane-1,2-diamine (1/1)
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Record name Ethylenediamine p-toluenesulphonate
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